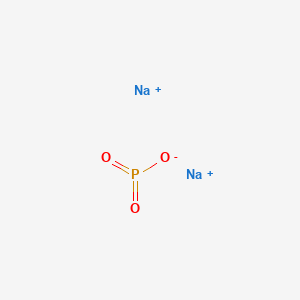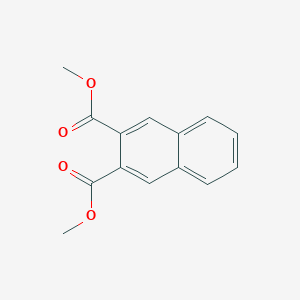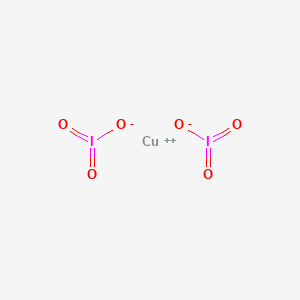
2-Methyl-2-nitro-3-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-nitro-3-butanone (MNB) is a synthetic compound that has gained significant attention in the scientific community due to its diverse applications in various fields. MNB is a yellow crystalline solid with a molecular weight of 161.12 g/mol and a melting point of 69-70°C. It is a versatile compound that finds its use in several chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and fragrances.
Wirkmechanismus
2-Methyl-2-nitro-3-butanone acts as a nitroalkene, which undergoes Michael addition reactions with nucleophiles, such as thiols, amines, and carbanions. The Michael addition reaction proceeds through the formation of a covalent bond between the nucleophile and the β-carbon of the nitroalkene. This reaction is highly selective and occurs under mild reaction conditions. This compound also undergoes reduction reactions to form 2-methyl-3-butanone, which is an important intermediate in organic synthesis.
Biochemical and physiological effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has been reported to have anti-viral activity against several viruses, such as herpes simplex virus and influenza virus. This compound has also been shown to exhibit insecticidal activity against several insect species.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-2-nitro-3-butanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It undergoes selective reactions with nucleophiles, which allows for the synthesis of complex molecules with high selectivity. This compound has a high yield and is cost-effective, which makes it an attractive reagent for large-scale synthesis. However, this compound also has certain limitations for use in lab experiments. It is a toxic compound that requires careful handling and disposal. The reaction conditions for the synthesis of this compound need to be carefully optimized to obtain a high yield. This compound is also sensitive to air and moisture, which can affect its stability and reactivity.
Zukünftige Richtungen
There are several future directions for the use of 2-Methyl-2-nitro-3-butanone in scientific research. One direction is the synthesis of new anti-cancer drugs that exhibit high selectivity and low toxicity. This compound can also be used in the synthesis of new anti-inflammatory drugs that exhibit improved efficacy and reduced side effects. Another direction is the synthesis of new insecticides that exhibit high selectivity and low toxicity. This compound can also be used in the synthesis of new fragrances that exhibit improved stability and longevity. Overall, the versatile applications of this compound make it an important compound for use in scientific research.
Synthesemethoden
2-Methyl-2-nitro-3-butanone can be synthesized by the reaction of 2-methyl-3-butanone with nitric acid in the presence of sulfuric acid. The reaction proceeds through the formation of a nitrate ester intermediate, which is then hydrolyzed to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the concentration of nitric acid, reaction temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-nitro-3-butanone has been extensively used in scientific research due to its diverse applications. It finds its use as a reagent in the synthesis of several pharmaceuticals, such as anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. This compound is also used in the synthesis of agrochemicals, such as herbicides and insecticides. It is an important intermediate in the synthesis of fragrances, such as musk and ambergris. This compound also finds its use as a precursor in the synthesis of nitroalkenes and nitroalkanes, which are important building blocks in organic synthesis.
Eigenschaften
CAS-Nummer |
13292-96-1 |
|---|---|
Molekularformel |
C5H9NO3 |
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
3-methyl-3-nitrobutan-2-one |
InChI |
InChI=1S/C5H9NO3/c1-4(7)5(2,3)6(8)9/h1-3H3 |
InChI-Schlüssel |
CJWRADLQSDZJDR-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)C(C)(C)[N+](=O)[O-] |
Synonyme |
2-Butanone, 3-methyl-3-nitro- (7CI,8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







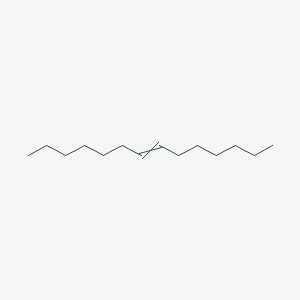
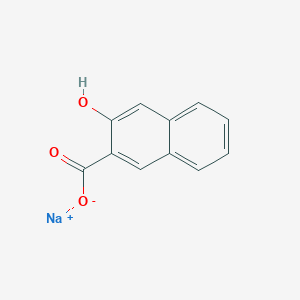

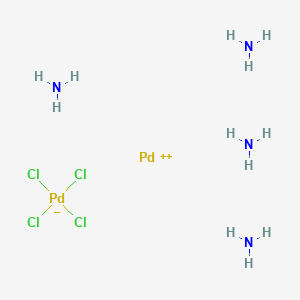
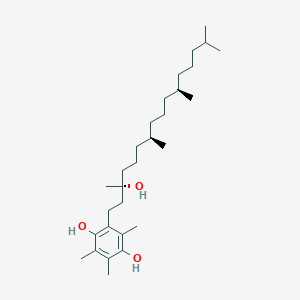
![Naphtho[2,3-d][1,3]thiazole-2(3H)-thione](/img/structure/B78341.png)

